molecular formula C13H10ClNO3 B1354078 Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate CAS No. 796848-80-1

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

Cat. No. B1354078
M. Wt: 263.67 g/mol
InChI Key: LBDLNHLYEKFAHH-UHFFFAOYSA-N
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Description

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a chemical compound that has been extensively studied in scientific research . It is used as a reagent in the preparation of quinoline-carboxamide compounds, including Lenvatinib, an orally active inhibitor of multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors .


Synthesis Analysis

The synthesis of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate involves several steps. One method involves the reaction of the appropriate 4-hydroxyarylamine with DIPEA in anhydrous THF, to which phenylchloroformiate is added dropwise . Another method involves the addition of 4-Amino-3-chlorophenol to N,N-dimethylformamide, followed by the dropwise addition of phenyl chloroformate .


Molecular Structure Analysis

The molecular formula of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is C13H10ClNO3 . The molecular weight is 263.68 .


Chemical Reactions Analysis

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is used as a reagent in the preparation of quinoline-carboxamide compounds . It is also used in the synthesis of biologically active compounds with a carbamate moiety .


Physical And Chemical Properties Analysis

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . Its water solubility is classified as soluble to moderately soluble .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Analogues and Derivatives : Phenyl carbamates, including variants like Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate, are important intermediates in the synthesis of various compounds. For example, Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate is a key intermediate in the synthesis of antitumor drugs, particularly small molecular inhibitors (Gan et al., 2021).
  • Cyclization-Activated Prodrugs : Phenyl carbamates are used in the synthesis of cyclization-activated prodrugs. These compounds, including N-(substituted 2-hydroxyphenyl)carbamates, show potential as drug delivery systems, releasing parent drugs in specific conditions (Vigroux et al., 1995).

Chemical Properties and Reactivity

  • Chemical Seed Treatments : Phenyl carbamates, similar to phenyl N-(3-chlorophenyl)carbamate, have been used in agricultural applications like chemical seed treatments. They can act as herbicidal antidotes, reducing the inhibitory effects of certain herbicides on crops (Hoffmann, 1962).
  • Cyclization Involving Oxyanions : The reactivity of phenyl N-(o-carboxyphenyl)carbamate, a compound with similarities to Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate, involves rapid hydrolysis and cyclization. This process is crucial for understanding the chemical behavior and potential applications of these compounds in synthesis and drug design (Hegarty et al., 1974).

Applications in Pest Control and Agriculture

  • Biological Monitoring of Phenmedipham : Carbamates like phenmedipham, which have structural similarities to phenyl N-(2-chloro-4-hydroxyphenyl)carbamate, are used as herbicides. Their metabolism and breakdown products, including methyl-N-(3-hydroxyphenyl)-carbamate, have been the subject of biological monitoring studies, highlighting their importance in environmental and occupational health (Schettgen et al., 2001).

Analytical and Synthetic Methods

  • Electrochemical Sensors for Estimation of Inhibitory Effect : Phenylcarbamates, including structures akin to Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate, have been studied using electrochemical sensors. These studies assess their inhibitory effects on enzymes like cholinesterase, demonstrating their potential applications in bioanalytical chemistry and drug development (Vorčáková et al., 2015).

Environmental Impact and Degradation

  • Degradation and Loss of N-Phenyl Carbamate : The degradation of N-phenyl carbamates, a category including Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate, has been extensively reviewed. These studies focus on their environmental impact, breakdown processes, and legislative aspects, providing valuable insights into the ecological and health implications of these compounds (Smith & Bucher, 2012).

Safety And Hazards

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is classified as a warning signal word. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-11-8-9(16)6-7-12(11)15-13(17)18-10-4-2-1-3-5-10/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDLNHLYEKFAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460979
Record name Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate

CAS RN

796848-80-1
Record name Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796848-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After suspending 4-amino-3-chlorophenol (23.7 g) in N,N-dimethylformamide (100 mL) and adding pyridine (23.4 mL) while cooling on ice, phenyl chloroformate (23.2 ml) was added dropwise below 20° C. Stirring was performed at room temperature for 30 minutes, and then water (400 mL), ethyl acetate (300 mL) and 6N HCl (48 mL) were added, the mixture was stirred and the organic layer was separated. The organic layer was washed twice with 10% brine (200 mL), and dried over magnesium sulfate. The solvent was removed to give 46 g of the title compound as a solid.
Quantity
23.7 g
Type
reactant
Reaction Step One
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23.4 mL
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reactant
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23.2 mL
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reactant
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100 mL
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48 mL
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reactant
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300 mL
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Quantity
400 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To dimethyl sulfoxide (20 mL) were added 7-methoxy-4-chloroquinoline-6-carboxamide (0.983 g), 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.13 g) and cesium carbonate (2.71 g), and the mixture was heated and stirred at 70° C. for 23 hours. The reaction mixture was cooled to room temperature, and water (50 mL) was added, and the resultant crystals were then filtered off to give 1.56 g of the titled compound (yield: 88%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.983 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Moi, PA Foster, LG Rimmer, A Jaffri… - European Journal of …, 2019 - Elsevier
Two new piperazinyl-ureido single ring aryl sulfamate-based inhibitor series were designed against the emerging oncology drug target steroid sulfatase (STS), for which there are …
Number of citations: 12 www.sciencedirect.com

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